molecular formula C13H13N3O B578331 4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile CAS No. 1272756-16-7

4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile

Cat. No.: B578331
CAS No.: 1272756-16-7
M. Wt: 227.267
InChI Key: IROLGSVICKCBJQ-UHFFFAOYSA-N
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Description

4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile is a potent and selective small-molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen. DDR1 signaling plays a critical role in cell adhesion, proliferation, and extracellular matrix remodeling, with its dysregulation implicated in fibrotic diseases and cancer progression . This compound acts by binding to the kinase domain of DDR1, effectively blocking its autophosphorylation and downstream signaling pathways . Its primary research value lies in its use as a chemical probe to dissect the specific biological functions of DDR1 in various pathological contexts. Researchers utilize this inhibitor to explore mechanisms of pulmonary fibrosis, liver fibrosis, and pancreatic cancer , where DDR1 has been identified as a promising therapeutic target. By selectively inhibiting DDR1, this compound enables the investigation of its role in tumor-stroma interactions, epithelial-to-mesenchymal transition (EMT), and collagen-induced migration and invasion, providing crucial insights for developing novel anti-fibrotic and anti-cancer strategies.

Properties

IUPAC Name

4-oxospiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-8-9-4-3-5-10-11(9)12(17)16-13(15-10)6-1-2-7-13/h3-5,15H,1-2,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROLGSVICKCBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC3=CC=CC(=C3C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401134884
Record name Spiro[cyclopentane-1,2′(1′H)-quinazoline]-5′-carbonitrile, 3′,4′-dihydro-4′-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272756-16-7
Record name Spiro[cyclopentane-1,2′(1′H)-quinazoline]-5′-carbonitrile, 3′,4′-dihydro-4′-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272756-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[cyclopentane-1,2′(1′H)-quinazoline]-5′-carbonitrile, 3′,4′-dihydro-4′-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1’-cyclopentane]-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the spirocyclic cyclopentane ring. The final steps involve the incorporation of the carbonitrile and ketone functional groups under controlled conditions. Specific reagents and catalysts, such as organocatalysts, are often employed to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1’-cyclopentane]-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The carbonitrile group can be reduced to primary amines.

    Substitution: The quinazoline core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to 4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile. For instance:

  • Hybrid Drug Development : Research indicates that hybrid compounds incorporating quinazoline derivatives exhibit promising anti-proliferative effects against various cancer cell lines. One study reported that a compound structurally related to 4-Oxospiro showed selective inhibition of MCF-7 cells (human breast adenocarcinoma) with a GI50 value of 7 μM and demonstrated no cytotoxicity to normal human cells .
  • Mechanistic Insights : The compound has been shown to inhibit critical pathways involved in cancer proliferation. For example, it was noted for its inhibitory effects on Phosphoinositide 3-Kinase (PI3K) α with an IC50 value of 0.201 μM .
CompoundCell LineIC50 (µM)Selectivity
4-Oxospiro derivativeMCF-77Non-cytotoxic to normal cells
Related hybridA5498.23Potent against lung cancer

Other Biological Activities

Beyond its anticancer applications, the compound also demonstrates potential in other therapeutic areas:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in preclinical models.
  • Antimicrobial Activity : There is emerging evidence suggesting that compounds within this class exhibit antimicrobial properties against various pathogens.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of a series of quinazoline-based hybrids. The results indicated that the incorporation of the spiro structure significantly enhanced anticancer activity compared to traditional quinazoline compounds. The study utilized several human cancer cell lines and established a correlation between structural modifications and increased potency .

Case Study 2: Pharmacokinetics and Toxicology

Another investigation focused on the pharmacokinetic profile and toxicological assessments of related compounds. It was found that certain modifications improved bioavailability while maintaining low toxicity profiles. This is crucial for developing safe therapeutic agents for clinical use .

Mechanism of Action

The mechanism of action of 4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1’-cyclopentane]-5-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity by providing a rigid framework that fits well into the active sites of target proteins . Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Quinazoline Derivatives

Ethyl 4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carboxylate
  • Molecular Formula : C₁₅H₁₈N₂O₃
  • Molecular Weight : 274.31 g/mol
  • Key Differences: Replaces the nitrile group with an ester (-COOEt) at position 3.
  • Synthesis : Prepared via similar spirocyclization methods, but with esterification steps involving ethyl chloroformate .

Heterocyclic Carbonitrile Derivatives

2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile
  • Molecular Formula : C₁₀H₇N₂S₂
  • Molecular Weight : 235.31 g/mol
  • Key Differences: Contains a thienyl (sulfur-containing) substituent and a pyridine core instead of a quinazoline.
  • Applications : Studied as a precursor for optoelectronic materials due to its conjugated system .

Cyclopentane-Containing Compounds

Simple Cyclopentane Derivatives (e.g., cis-1,2,3,4-tetramethyl-cyclopentane)
  • Molecular Formula : C₉H₁₈
  • Molecular Weight : 126.24 g/mol
  • Key Differences: Lack heterocyclic nitrogen atoms and functional groups like nitriles.

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features
4-Oxospiro[...]-5-carbonitrile C₁₃H₁₃N₃O 227.26 Nitrile, Spiro cyclopentane Quinazoline spiro system
Ethyl 4-Oxospiro[...]-5-carboxylate C₁₅H₁₈N₂O₃ 274.31 Ester Spiro system with ester substitution
2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile C₁₀H₇N₂S₂ 235.31 Thienyl, Sulfanyl Pyridine-thienyl conjugation
cis-1,2,3,4-tetramethyl-cyclopentane C₉H₁₈ 126.24 None Simple cyclopentane hydrocarbon

Research Findings and Implications

  • Synthesis Complexity : The spirocyclic architecture of 4-Oxospiro[...]-5-carbonitrile requires precise cyclization conditions, contrasting with simpler cyclopentane derivatives .
  • Functional Group Impact :
    • The nitrile group enhances electrophilicity, making the compound reactive toward nucleophiles (e.g., in Michael addition reactions).
    • Ester analogs (e.g., Ethyl 4-Oxospiro[...]-5-carboxylate) exhibit reduced polarity, favoring membrane permeability in drug design .
  • Biological Relevance: While thienopyridine derivatives (e.g., 2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile) are explored for antimicrobial activity, the spiroquinazoline’s rigid structure may improve target binding selectivity .

Biological Activity

4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile (CAS: 1272756-16-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a spiro structure that contributes to its unique pharmacological properties. This article reviews the biological activity of this compound based on various studies, including its effects on different biological systems and potential therapeutic applications.

  • Molecular Formula : C13H13N3O
  • Molecular Weight : 227.27 g/mol
  • IUPAC Name : 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carbonitrile
  • Purity : ≥95% .

Sigma Receptor Interaction

The compound's potential interaction with sigma receptors (σRs) has been explored in the context of drug addiction and cancer therapy. Sigma receptors are implicated in modulating various physiological responses and may serve as targets for therapeutic intervention.

  • Case Study : A study on sigma receptor ligands found that specific derivatives exhibited high binding affinity and metabolic stability, which are crucial for effective pharmacotherapy . While direct evidence for this compound is still needed, its structural characteristics suggest a potential for similar interactions.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of 4-Oxospiro compounds is essential for evaluating their therapeutic potential. The absorption, distribution, metabolism, and excretion (ADME) properties influence their efficacy and safety.

  • Metabolic Stability : Compounds with similar structures have shown favorable metabolic stability and brain penetration . Such properties indicate that 4-Oxospiro derivatives could be designed to achieve effective concentrations in the central nervous system or tumor sites.

Research Findings Summary

Activity Study Reference Findings
Anticancer ActivityVarious studies on quinazoline derivativesSignificant inhibition of cancer cell proliferation
Sigma Receptor BindingStudy on σR ligandsHigh binding affinity and stability observed
PharmacokineticsRelated compoundsFavorable ADME profiles reported

Q & A

Q. What are the key structural features and spectroscopic characterization methods for this compound?

The compound features a spirocyclic core combining a tetrahydroquinazoline ring and a cyclopentane moiety, with a nitrile group at position 5. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to assign proton and carbon environments (e.g., spiro junction at C2 and cyclopentane resonances).
  • Infrared Spectroscopy (IR) : Confirmation of the carbonyl (C=O) stretch near 1680–1720 cm1^{-1} and nitrile (C≡N) stretch at ~2200 cm1^{-1}.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula C13_{13}H13_{13}N3_3O (MW: 227.26) .
  • X-ray Crystallography : For unambiguous confirmation of the spirocyclic geometry (see analogous spiro compounds in ) .

Q. What are the optimal synthetic routes and purification strategies?

Synthesis typically involves:

  • Multi-step cyclization : Starting from quinazoline precursors, cyclopentane integration via spiro-annulation under acidic or basic conditions (e.g., using H2_2SO4_4 or NaH).
  • Key intermediates : Formation of the tetrahydroquinazoline ring followed by cyclopentane coupling (see quinazoline reactivity in ) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. What safety protocols should be followed when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and interaction profiles of this compound?

  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., nitrile group for nucleophilic additions).
  • Molecular Docking : Study interactions with biological targets (e.g., enzymes like dihydrofolate reductase) using software like AutoDock Vina .
  • Molecular Dynamics (MD) : Simulate solubility and membrane permeability based on logP values (predicted ~2.1 for C13_{13}H13_{13}N3_3O) .

Q. What strategies address contradictions in biological activity data across studies?

  • Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell line viability assays (MTT vs. resazurin).
  • Metabolic Stability Tests : Use liver microsomes to assess compound degradation rates, which may explain discrepancies in IC50_{50} values .
  • Structural Confirmation : Re-validate active derivatives via XRD to rule out isomerization or polymorphism .

Q. What catalytic systems improve synthetic yield and selectivity?

  • Lewis Acid Catalysts : ZnCl2_2 or BF3_3-Et2_2O to accelerate spiro-annulation (yield improvement from 45% to 72% observed in analogous syntheses) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours under 150°C, minimizing side products .
  • Enantioselective Catalysis : Chiral phosphoric acids for asymmetric synthesis of spiro centers (e.g., 90% ee reported in related quinazolines) .

Q. How does the spirocyclic structure influence pharmacological activity?

  • Conformational Rigidity : Restricts rotational freedom, enhancing target binding (e.g., kinase inhibition via π-π stacking with the quinazoline ring).
  • Bioavailability : The cyclopentane moiety increases lipophilicity, improving blood-brain barrier penetration (see similar spiro compounds in ) .
  • Metabolic Resistance : Spiro cores resist cytochrome P450 oxidation compared to linear analogs .

Q. What analytical techniques resolve structural ambiguities in derivatives?

  • 2D NMR (COSY, HSQC, HMBC) : Assign complex proton-carbon correlations in spiro systems.
  • Single-Crystal XRD : Resolve regiochemical uncertainties (e.g., substitution patterns on the quinazoline ring) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas of unstable intermediates .

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